molecular formula C6H9N3O B1488189 5-methoxy-N-methylpyrimidin-4-amine CAS No. 1447967-24-9

5-methoxy-N-methylpyrimidin-4-amine

Cat. No.: B1488189
CAS No.: 1447967-24-9
M. Wt: 139.16 g/mol
InChI Key: DOLSCQXEQRKVEV-UHFFFAOYSA-N
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Description

5-Methoxy-N-methylpyrimidin-4-amine is a chemical compound belonging to the pyrimidin-4-amine class, which serves as a valuable scaffold in medicinal chemistry and drug discovery research. Pyrimidin-4-amine derivatives are extensively investigated for their potential as kinase inhibitors, with studies showing their role in targeting key oncogenic pathways. For instance, structurally similar compounds, such as N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, have been identified as potent and selective inhibitors of the JAK2V617F mutation, a key driver in myeloproliferative neoplasms, demonstrating the core structure's significance in developing novel therapeutics . Beyond oncology, the pyrimidin-4-amine core is a versatile intermediate in synthesizing more complex fused heterocyclic systems. Researchers utilize this scaffold to develop compounds for a range of biological evaluations, including as precursors for antitumor agents that inhibit pro-angiogenic receptor tyrosine kinases (RTKs) like VEGFR-2 and PDGFR-β . The amine functionality at the 4-position and the methoxy group at the 5-position make this molecule a suitable building block for further chemical modifications, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, to explore novel chemical space and structure-activity relationships. This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1447967-24-9

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-methoxy-N-methylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3O/c1-7-6-5(10-2)3-8-4-9-6/h3-4H,1-2H3,(H,7,8,9)

InChI Key

DOLSCQXEQRKVEV-UHFFFAOYSA-N

SMILES

CNC1=NC=NC=C1OC

Canonical SMILES

CNC1=NC=NC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects and Structural Variations

The biological and physicochemical properties of pyrimidine derivatives are highly substituent-dependent. Below is a comparative analysis of key compounds:

Compound Name Substituents Key Structural Features Reference
5-Methoxy-N-methylpyrimidin-4-amine 5-OCH₃, 4-NHCH₃ Electron-donating groups at C5 and C4 -
4,6-Dichloro-5-methoxypyrimidine 5-OCH₃, 4-Cl, 6-Cl Electron-withdrawing Cl atoms at C4/C6
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-NHAr, 5-CH₂NHAr, 2-Ph, 6-CH₃ Bulky aryl groups and fluorinated substituents
2-Methoxy-6-methylpyrimidin-4-amine 2-OCH₃, 4-NH₂, 6-CH₃ Methoxy at C2, methyl at C6

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky aryl substituents (e.g., in ) reduce molecular flexibility and may hinder interactions with biological targets compared to smaller groups like -NHCH₃ .

Physical Properties

Melting Points and Solubility:
  • 4,6-Dichloro-5-methoxypyrimidine : Melting point 313–315 K; crystallizes via Cl···N interactions, contributing to high thermal stability .
  • N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Forms dimers via N—H⋯N hydrogen bonds, with π-π stacking (interplanar spacing: 3.647 Å) .
  • 5-Methoxy-N-methylpyrimidin-4-amine : Predicted to have moderate solubility in polar solvents due to the N-methylamine group, though data are unavailable.

Preparation Methods

Methylation of 5-Methoxypyrimidin-4-amine Precursors

A common approach involves starting with 5-methoxypyrimidin-4-amine and performing selective N-methylation at the 4-amino position. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80°C).

Direct Synthesis via Substituted Pyrimidine Ring Construction

An alternative method involves constructing the pyrimidine ring with the desired substituents already incorporated. For example, condensation of amidines with β-dicarbonyl compounds bearing methoxy substituents can yield 5-methoxypyrimidine derivatives. Subsequent methylation of the amino group at the 4-position completes the synthesis.

Catalytic Coupling and Condensation Reactions

Patent CN103159635A describes a method for preparing related methoxy-substituted anilines through a sequence of acylation, palladium-catalyzed condensation, and deacylation steps under mild conditions with high selectivity and yield. Although this patent focuses on 4-methoxy-N-4-methylphenyl amine, the catalytic strategies and reaction conditions provide valuable insights applicable to pyrimidine analogues, including:

  • Use of palladium and cuprous iodide composite catalysts.
  • Alkali bases such as potassium tert-butoxide.
  • Ligands like tri-tert-butylphosphine to enhance catalytic activity.
  • Reaction solvents including toluene and methanol for deacylation steps.

This method emphasizes mild reaction conditions, high conversion rates, and industrial scalability, which are desirable for 5-methoxy-N-methylpyrimidin-4-amine synthesis.

Experimental Conditions and Optimization

Step Reagents/Conditions Purpose Notes
Acylation Organic acid (formic acid, acetic acid) Protection of amino group Mild conditions to avoid ring damage
Catalytic Condensation Pd/CuI catalyst, potassium tert-butoxide, tri-tert-butylphosphine, toluene, 80–120°C, N2 atmosphere C–N bond formation High selectivity, 12 hours reaction
Alcoholysis (Deacylation) Methanol, KOH, reflux Removal of acyl protecting group 2 hours reflux, water distillation
Purification Distillation, crystallization Isolation of pure product Ensures high purity and yield

Research Findings and Comparative Analysis

  • Catalyst Efficiency: Palladium-copper iodide catalysts demonstrate excellent activity in C–N coupling reactions relevant to the synthesis of methoxy-substituted amines, providing high yields and selectivity.
  • Reaction Conditions: Mild temperatures and inert atmosphere prevent side reactions and degradation of the pyrimidine ring.
  • Scalability: The described methods are amenable to industrial scale-up due to the use of cheap raw materials and straightforward purification techniques.
  • Alternative Heating Methods: Recent studies on pyrimidine derivatives suggest that unconventional heating methods such as ultrasound can accelerate cyclocondensation reactions, potentially applicable to methoxy-substituted pyrimidines.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
N-Methylation of Aminopyrimidine Methyl iodide, base (K2CO3), DMF, 50–80°C Simple, direct Requires careful control to avoid overalkylation
Ring Construction with Substituents Amidines + methoxy-substituted β-dicarbonyls, acid catalysis Incorporates substituents early Multi-step, may require purification of intermediates
Palladium-Catalyzed Coupling (from patent CN103159635A) Pd/CuI catalyst, potassium tert-butoxide, tri-tert-butylphosphine, toluene, reflux High yield, mild conditions, scalable Catalyst cost, requires inert atmosphere
Ultrasound-Assisted Cyclocondensation Pyrimidinones, aldehydes, acetic acid or ethanol, ultrasound Faster reactions, energy efficient Equipment requirement, less explored for this compound

Q & A

Q. What are the common synthetic routes for 5-methoxy-N-methylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a halogen atom (e.g., Cl) at the pyrimidine ring with methylamine under reflux conditions in solvents like chloroform or methanol . Optimization includes adjusting stoichiometric ratios (e.g., excess methylamine), reaction time (5–10 hours), and temperature (60–80°C). Column chromatography using silica gel with chloroform as an eluent is effective for purification, yielding >75% purity .

Q. Which spectroscopic techniques are most reliable for characterizing 5-methoxy-N-methylpyrimidin-4-amine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy (-OCH₃) and methylamine (-NHCH₃) groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm in ¹H NMR . Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 168.15). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹) .

Q. How does the crystal structure of 5-methoxy-N-methylpyrimidin-4-amine influence its reactivity?

  • Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking) that stabilize the lattice. For instance, Cl⋯N interactions (~3.09 Å) in related pyrimidine derivatives enhance packing efficiency, which may affect solubility and melting points . SHELX software is widely used for refinement, leveraging high-resolution data to resolve disorder in methyl or methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 5-methoxy-N-methylpyrimidin-4-amine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example, antibacterial activity might vary due to differential membrane permeability in Gram-positive vs. Gram-negative bacteria . Use dose-response curves (IC₅₀ values) across multiple cell lines and validate via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays). Statistical tools like ANOVA can identify significant outliers .

Q. What strategies improve the stability of 5-methoxy-N-methylpyrimidin-4-amine in aqueous solutions for pharmacological studies?

  • Methodological Answer : Stabilization techniques include:
  • pH adjustment : Buffering near physiological pH (7.4) to prevent hydrolysis of the methoxy group.
  • Co-solvents : Adding DMSO or cyclodextrins to enhance solubility without destabilizing the pyrimidine ring .
  • Lyophilization : Freeze-drying the compound with excipients (e.g., mannitol) for long-term storage .

Q. What computational methods predict the binding affinity of 5-methoxy-N-methylpyrimidin-4-amine to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model interactions with targets like kinases or GPCRs. For example, the methoxy group may form hydrogen bonds with active-site residues (e.g., Thr123 in EGFR kinase). Density Functional Theory (DFT) calculates charge distribution to rationalize electrophilic/nucleophilic reactivity .

Q. How do substituent variations (e.g., trifluoromethyl vs. ethoxy) on the pyrimidine ring alter the compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Trifluoromethyl groups increase logP (enhancing membrane permeability), while ethoxy groups improve water solubility .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) deactivate the pyrimidine ring, reducing nucleophilic substitution rates. Hammett constants (σ) quantify these effects .
  • Biological activity : Substituent steric bulk (e.g., -CF₃) may hinder binding to compact active sites, as seen in SAR studies of antifungal derivatives .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀ values. Bootstrap resampling (1000 iterations) estimates confidence intervals. For synergy studies (e.g., with cisplatin), the Chou-Talalay method computes combination indices (CI < 1 indicates synergy) .

Q. How should crystallographers handle disorder in the methoxy group during refinement?

  • Methodological Answer : In SHELXL, apply "PART" instructions to model disordered atoms. Restraints (e.g., DFIX, SIMU) maintain reasonable geometry. For severe disorder, omit problematic atoms and assign occupancy factors (e.g., 0.7:0.3) based on electron density maps .

Key Challenges in Research

Q. Why do some synthetic routes yield unexpected byproducts like N-oxide derivatives?

  • Methodological Answer :
    Oxidation of the pyrimidine ring occurs under harsh conditions (e.g., KMnO₄ in acidic media). Mitigation strategies include:
  • Protecting groups : Temporarily block reactive sites (e.g., amine protection with Boc groups).
  • Milder oxidizing agents : Use MnO₂ or catalytic hydrogen peroxide .

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